Cas no 2648922-94-3 ((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid)

(2R)-2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in solid-phase peptide synthesis (SPPS). The compound’s stereochemistry at the 2-position (R-configuration) ensures precise chiral incorporation in peptide sequences. Its structure includes a branched alkyl side chain, enhancing hydrophobicity and stability during synthesis. The Fmoc group offers orthogonal protection, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. This derivative is particularly valuable for constructing complex peptides with high purity and minimal racemization. Its robust design supports efficient coupling and deprotection cycles, making it suitable for automated peptide synthesis applications.
(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid structure
2648922-94-3 structure
商品名:(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid
CAS番号:2648922-94-3
MF:C27H34N2O5
メガワット:466.569267749786
CID:5953154
PubChem ID:165526006

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid
    • 2648922-94-3
    • (2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
    • EN300-1495752
    • インチ: 1S/C27H34N2O5/c1-5-27(4,25(32)29-23(24(30)31)14-17(2)3)16-28-26(33)34-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-23H,5,14-16H2,1-4H3,(H,28,33)(H,29,32)(H,30,31)/t23-,27?/m1/s1
    • InChIKey: JLHNFZHVXZYLNM-BRIWLPCBSA-N
    • ほほえんだ: O(C(NCC(C)(C(N[C@@H](C(=O)O)CC(C)C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1495752-2500mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
2500mg
$4771.0 2023-09-28
Enamine
EN300-1495752-50mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
50mg
$2044.0 2023-09-28
Enamine
EN300-1495752-100mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
100mg
$2142.0 2023-09-28
Enamine
EN300-1495752-1.0g
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
1g
$0.0 2023-06-05
Enamine
EN300-1495752-500mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
500mg
$2336.0 2023-09-28
Enamine
EN300-1495752-1000mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
1000mg
$2433.0 2023-09-28
Enamine
EN300-1495752-250mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
250mg
$2239.0 2023-09-28
Enamine
EN300-1495752-10000mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
10000mg
$10464.0 2023-09-28
Enamine
EN300-1495752-5000mg
(2R)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}-4-methylpentanoic acid
2648922-94-3
5000mg
$7058.0 2023-09-28

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid 関連文献

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acidに関する追加情報

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic Acid: A Comprehensive Overview

The compound (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid, identified by the CAS number 1317575-66-7, is a complex organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound belongs to the class of amino acids, specifically a modified form of pentanoic acid with stereochemical complexity introduced at the second carbon atom. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further highlights its relevance in peptide synthesis and drug design.

Recent advancements in chemical synthesis have enabled the precise construction of molecules like this one, leveraging stereochemistry and protecting group strategies. The Fmoc group, a widely used protecting group in peptide synthesis, plays a pivotal role in controlling the reactivity of amino groups during multi-step syntheses. This compound's structure suggests its potential application as an intermediate in the synthesis of bioactive peptides or proteins, where stereochemical integrity is paramount.

Structurally, the molecule features a chiral center at the second carbon atom, which is critical for its biological activity. The Fmoc group is attached via an amide bond to a branched alkyl chain, introducing steric hindrance and potentially influencing the molecule's solubility and stability. The 4-methyl substitution on the pentanoic acid backbone further modulates its physical properties, making it suitable for specific biological environments.

Emerging research has focused on the role of such compounds in drug delivery systems and enzyme inhibition studies. For instance, studies have demonstrated that molecules with similar structural motifs can act as inhibitors of proteolytic enzymes, offering potential therapeutic applications in conditions such as cancer and neurodegenerative diseases. The stereochemical configuration at the second carbon atom is particularly important, as it determines the molecule's interaction with target enzymes.

In terms of synthesis, this compound can be prepared through a combination of nucleophilic acyl substitution and stereoselective alkylation reactions. The use of chiral auxiliaries or asymmetric catalysis can ensure high enantiomeric excess, which is essential for biological testing. Recent developments in catalytic asymmetric synthesis have further streamlined the production of such chiral compounds, reducing costs and improving scalability.

The application of computational chemistry tools has also shed light on the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the Fmoc group contributes to hydrophobic interactions, while the amino acid backbone facilitates hydrogen bonding networks. These insights are invaluable for optimizing the compound's bioavailability and efficacy.

Moreover, this compound serves as a valuable tool in studying protein-protein interactions and post-translational modifications. Its unique structure allows for selective labeling or inhibition of specific residues within proteins, providing researchers with a powerful means to dissect complex biological processes.

In conclusion, (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid represents a cutting-edge molecule with diverse applications in modern medicinal chemistry. Its intricate structure and functional groups make it a promising candidate for drug discovery and biochemical research. As research continues to unravel its potential, this compound stands at the forefront of innovative therapeutic development.

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